Diisononylphthalat

Übersicht

Beschreibung

Diisononyl phthalate is a phthalate ester used primarily as a plasticizer. It is a mixture of chemical compounds consisting of various isononyl esters of phthalic acid. This compound is widely used to enhance the flexibility, durability, and longevity of polyvinyl chloride products .

Wissenschaftliche Forschungsanwendungen

Diisononyl phthalate has a wide range of scientific research applications:

Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride plastics, copolymers, and resins.

Biology: Studied for its effects on the endocrine system and its potential to disrupt hormonal balance.

Medicine: Investigated for its potential health effects, including toxicity and carcinogenicity.

Wirkmechanismus

Target of Action

Diisononyl phthalate is a widely used dialkyl phthalate softener in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . Its primary targets are the PVC polymer matrix, where it imparts flexibility and workability , and the nuclear receptor that binds peroxisome proliferators .

Mode of Action

Diisononyl phthalate interacts with its targets by being incorporated into the PVC polymer matrix . It also acts as a ligand, activating the nuclear receptor that binds to DNA specific PPAR response elements (PPRE) and modulates the transcription of its target genes .

Biochemical Pathways

The activated nuclear receptor modulates the transcription of its target genes, such as acyl-CoA oxidase . This controls the peroxisomal beta-oxidation pathway of fatty acids and plays a key role in adipocyte differentiation and glucose homeostasis .

Result of Action

Exposure to diisononyl phthalate can potentially affect the skeletal muscle composition and the endocannabinoid system in the liver and brain . It has been reported to activate NF-kB, Akt/mTOR, and induce Th2-mediated cytokines (IL-4 and IL-5) production . It can also alter adipocyte activity and increase lipid accumulation in 3T3-L1 preadipocytes .

Action Environment

Environmental factors such as temperature and the concentration of the substrate are key factors for diisononyl phthalate biodegradation .

Biochemische Analyse

Biochemical Properties

Diisononyl phthalate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in diisononyl phthalate, leading to the formation of monoisononyl phthalate and other metabolites . These interactions are crucial for the degradation and metabolism of diisononyl phthalate in biological systems.

Cellular Effects

Diisononyl phthalate has been shown to affect various types of cells and cellular processes. It can disrupt cellular respiration and mitochondrial function, leading to oxidative stress and inflammation . Additionally, diisononyl phthalate influences cell signaling pathways, gene expression, and cellular metabolism, potentially causing alterations in energy production and apoptotic signaling .

Molecular Mechanism

At the molecular level, diisononyl phthalate exerts its effects through several mechanisms. It binds to and inhibits the activity of certain enzymes, such as those involved in lipid metabolism . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. Diisononyl phthalate also affects gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisononyl phthalate can change over time. Studies have shown that its stability and degradation can influence its long-term impact on cellular function. For example, prolonged exposure to diisononyl phthalate can lead to persistent oxidative stress and inflammation, which may result in chronic cellular damage . Additionally, the degradation products of diisononyl phthalate can have their own biological effects, further complicating its temporal impact .

Dosage Effects in Animal Models

The effects of diisononyl phthalate vary with different dosages in animal models. At low doses, it may cause mild disruptions in cellular function, while higher doses can lead to significant toxic effects, including reproductive toxicity and endocrine disruption . Studies have shown that diisononyl phthalate can negatively affect ovarian function and fertility in female animals, as well as disrupt testosterone levels and testis development in males .

Metabolic Pathways

Diisononyl phthalate is metabolized through several pathways, including de-esterification and β-oxidation . Enzymes such as lipases and esterases play a crucial role in the initial breakdown of diisononyl phthalate into monoisononyl phthalate and other metabolites. These metabolites can then undergo further oxidation and conjugation reactions, leading to their eventual excretion from the body .

Transport and Distribution

Within cells and tissues, diisononyl phthalate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, diisononyl phthalate can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential toxic effects.

Subcellular Localization

Diisononyl phthalate can localize to specific subcellular compartments, influencing its activity and function. For example, it can accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, diisononyl phthalate can interact with nuclear receptors and transcription factors in the nucleus, leading to changes in gene expression . These subcellular localizations are critical for understanding the compound’s overall impact on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically involves heating phthalic anhydride with isononyl alcohol in the presence of an acid catalyst such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 180 to 220°C under atmospheric or slight pressure .

Industrial Production Methods: In industrial settings, the production of diisononyl phthalate involves several steps:

Esterification: Phthalic anhydride is reacted with isononyl alcohol in the presence of an acid catalyst.

Purification: The reaction mixture is purified through distillation or rectification to remove unreacted raw materials, by-products, and impurities.

Cooling and Packaging: The purified diisononyl phthalate is cooled to room temperature and then packaged for distribution

Analyse Chemischer Reaktionen

Types of Reactions: Diisononyl phthalate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form phthalic acid and isononyl alcohol.

Oxidation: Reacts with strong oxidizing agents to form phthalic acid and other oxidation products.

Substitution: Reacts with acids to generate isononyl alcohol and phthalic acid.

Common Reagents and Conditions:

Acids: Strong acids such as sulfuric acid and hydrochloric acid.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate and chromic acid.

Reaction Conditions: Typically carried out at elevated temperatures and under controlled pressure.

Major Products Formed:

Hydrolysis: Phthalic acid and isononyl alcohol.

Oxidation: Phthalic acid and various oxidation products.

Substitution: Isononyl alcohol and phthalic acid.

Vergleich Mit ähnlichen Verbindungen

Diisodecyl phthalate: Another phthalate ester used as a plasticizer with similar applications.

Di-2-ethylhexyl phthalate: A widely used plasticizer with similar properties but different molecular structure.

Butyl benzyl phthalate: Used as a plasticizer with different functional groups

Uniqueness: Diisononyl phthalate is unique due to its specific combination of isononyl esters, which provide a balance of flexibility, durability, and low volatility. This makes it particularly suitable for applications requiring long-lasting plasticization and minimal migration from the polymer matrix .

Biologische Aktivität

Diisononyl phthalate (DiNP) is a high-molecular-weight phthalate commonly used as a plasticizer in various products, including polyvinyl chloride (PVC) materials. Its biological activity has garnered significant attention due to its potential endocrine-disrupting properties and effects on reproductive and immune systems in vertebrates. This article reviews the current understanding of DiNP's biological activity, supported by data tables, case studies, and detailed research findings.

DiNP is primarily composed of branched-chain isomers with nine carbon atoms in its alkyl side chains. It is often encountered through ingestion of contaminated food, as well as through dermal exposure and inhalation from products containing DiNP. Research indicates that DiNP can disrupt hormonal functions, leading to various adverse health effects.

Endocrine Disruption

DiNP has been shown to exhibit hormone-like activity, particularly through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation can lead to metabolic disruptions and reproductive toxicity. Studies have demonstrated that DiNP exposure can result in:

- Altered steroidogenesis : DiNP exposure downregulates genes involved in steroid hormone production, which is critical for oocyte growth and maturation in zebrafish .

- Follicular atresia : In zebrafish models, DiNP exposure has been linked to increased rates of follicular atresia, characterized by DNA fragmentation in ovarian follicles .

1. Reproductive Toxicity in Animal Models

A study conducted on adult female mice exposed to varying doses of DiNP (20 µg/kg/d to 200 mg/kg/d) for 10–14 days revealed significant changes in colon tissue. The findings included increased proliferation and mucin production, suggesting a potential impact on immune responses . Additionally, reproductive toxicity studies in rats indicated that DiNP exposure led to developmental effects and increased incidences of tumors in specific organs .

2. Immunological Effects

Research has shown that DiNP can exacerbate allergic responses. In a study involving atopic-prone mice, intradermal injection of Dermatophagoides pteronyssinus combined with DiNP resulted in heightened eosinophil infiltration in skin lesions, indicating an adjuvant effect on immunoglobulin production .

Toxicological Profiles

The toxicological profiles of DiNP metabolites have also been assessed. A recent computational study evaluated the interactions of these metabolites with human sulfotransferases and found no significant effects on androgenic or estrogenic receptors . This suggests that while DiNP itself may have biological activity, its metabolites may not exert similar endocrine-disrupting effects.

Summary of Key Research Findings

Eigenschaften

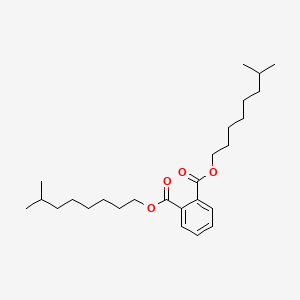

IUPAC Name |

bis(7-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860420 | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 221 °C c.c. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

28553-12-0, 68515-48-0, 20548-62-3 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4010KIX4CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-48 °C, -43 °C | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.